Butaxamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoxamine involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylamine. The process typically includes the following steps:
Formation of the intermediate: 2,5-dimethoxybenzyl alcohol is reacted with tert-butylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for butoxamine are not well-documented due to its limited use in research settings. the laboratory synthesis methods mentioned above can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions: Butoxamine undergoes several types of chemical reactions, including:
Oxidation: Butoxamine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert butoxamine to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Butoxamine is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. Some of its applications include:
Pharmacological Studies: Butoxamine is used to block beta-2 receptors and study their involvement in cardiovascular, respiratory, and metabolic functions.
Neuroscience Research: It helps in understanding the role of beta-2 receptors in the central nervous system, particularly in the hippocampus.
Endocrinology: Butoxamine is used to investigate the effects of beta-2 receptor blockade on hormone secretion and regulation.
Tissue and Organ Studies: It is employed in experiments involving vascular and uterine smooth muscle responses.
Mechanism of Action
Butoxamine exerts its effects by competitively binding to beta-2 adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine . This blockade prevents the activation of the beta-2 receptors, leading to a decrease in the physiological responses mediated by these receptors. The primary molecular targets of butoxamine are the beta-2 adrenergic receptors located in various tissues, including smooth muscle, cardiac muscle, and the central nervous system .
Comparison with Similar Compounds
Methoxamine: A selective alpha-adrenergic agonist with some beta-blocking properties.
Propranolol: A non-selective beta-adrenergic antagonist that blocks both beta-1 and beta-2 receptors.
ICI 118,551: A highly selective beta-2 adrenergic antagonist used in pharmacological research.
Butoxamine’s selectivity for beta-2 receptors makes it a valuable tool for studying the specific roles of these receptors without affecting beta-1 receptor-mediated responses .
Properties
CAS No. |
2922-20-5 |
---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |
InChI Key |
TWUSDDMONZULSC-HZMBPMFUSA-N |
SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5696-15-1 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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